N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to an acetamide moiety, which is further substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. This structure combines two pharmacologically significant motifs: benzimidazole (known for antitumor, antimicrobial, and antiviral activities) and benzotriazinone (implicated in enzyme inhibition and agrochemical applications) .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-4-8-14(15)20-16(23)10-19-17(25)11-24-18(26)12-6-2-3-7-13(12)21-22-24/h2-9H,10-11H2,1H3,(H,19,25) |
InChI Key |
HACIQHOWDLAGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. A robust method involves the condensation of 1-methyl-1H-benzimidazol-2-ylmethanamine with aldehydes or ketones under acidic conditions. For instance, polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) has been employed as a reusable catalyst to accelerate this step, achieving reaction completion in 6 minutes at 70°C . This method avoids traditional harsh acids, enhancing safety and reducing side reactions.
An alternative pathway described in patent literature involves the reductive amination of 4-(methylamino)-3-nitrobenzoic acid derivatives. Using Fe-acetic acid or Fe-hydrochloric acid as reducing agents mitigates catalyst poisoning issues associated with Pd-C, achieving higher yields (≥80%) . The nitro group is selectively reduced to an amine, which subsequently undergoes cyclization to form the benzimidazole ring.
Coupling with Benzotriazinone Derivatives
The benzotriazinone moiety is introduced via nucleophilic acyl substitution. 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and reacted with the benzimidazole intermediate. Patent data highlight the use of dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts, maintaining a pH conducive to amide bond formation .
A critical optimization involves controlling stoichiometry to prevent over-acylation. Excess benzotriazinone derivative (1.2 equivalents) ensures complete conversion of the benzimidazole amine, while reaction temperatures of 0–5°C minimize thermal degradation . Post-reaction purification via recrystallization from ethanol-water mixtures yields the acetamide product with >95% purity .
Purification and Characterization
Crude products often contain unreacted starting materials and byproducts such as dimeric species. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound . For industrial-scale production, activated carbon treatment in hot acetic acid removes colored impurities, followed by hot filtration and acidification to precipitate the pure product .
Spectroscopic characterization confirms structural integrity:
-
¹H NMR (DMSO-d₆): δ 2.98 (s, 3H, N–CH₃), 4.62 (s, 2H, N–CH₂–C), 7.20–8.10 (m, 8H, aromatic) .
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40), purity ≥98% .
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods:
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| PVP-TfOH Catalysis | Polymer-supported acid | 85 | 97 | 6 min |
| Fe-AcOH Reduction | Iron-acetic acid | 80 | 95 | 16 hr |
| Classical Cyclization | Glacial acetic acid | 75 | 90 | 8 hr |
The PVP-TfOH method offers superior efficiency and environmental benefits due to catalyst recyclability. In contrast, Fe-AcOH reduction excels in scalability, albeit with longer reaction times.
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) requires modifications to address exothermicity and mixing efficiency. Continuous flow reactors enable precise temperature control during the benzimidazole formation step, reducing thermal degradation . Additionally, membrane-based solvent recovery systems recycle dichloromethane, aligning with green chemistry principles.
A patented purification technique involves crystallization from acetic acid/water mixtures , which enhances crystal habit for improved filtration rates . This method achieves a bulk density of 0.45 g/cm³, facilitating downstream processing.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reactions: These may include oxidation, reduction, substitution, and cyclization reactions.
Major Products: The specific products formed depend on reaction conditions, but modifications of the benzimidazole and benzotriazinone moieties are expected.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, especially if it exhibits antimicrobial, antitumor, or anti-inflammatory properties.
Industry: Its applications in materials science or catalysis could be explored.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves binding to specific molecular targets.
Pathways: It may affect cellular signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
N-(1-Methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₅N₅O₂
- Molecular Weight : 333.3 g/mol
- Applications: Not explicitly stated, but indole derivatives are common in serotonin receptor modulators and kinase inhibitors.
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Applications : Thiadiazoles are prevalent in antimicrobial and anticancer agents.
Table 1: Comparison of Benzotriazinone-Acetamide Derivatives
| Compound Name | Core Heterocycle | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Target Compound | Benzimidazole | 352.34* | Enzyme inhibition, antimicrobial |
| N-(1-Methylindol-4-yl)-benzotriazinone acetamide | Indole | 333.3 | Kinase modulation |
| Thiadiazole-benzotriazinone acetamide | Thiadiazole | ~350 (estimated) | Antimicrobial |
*Calculated based on molecular formula C₁₈H₁₄N₆O₂.
Benzimidazole Derivatives with Varied Substituents
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Molecular Formula : C₂₂H₂₀N₂O₄
- Molecular Weight : 376.41 g/mol
- Key Differences: Replaces benzotriazinone with a coumarin (chromen-2-one) group, which is fluorescent and often used in anticoagulant or antioxidant agents .
- Applications : Coumarin derivatives exhibit anticoagulant, anticancer, and anti-inflammatory activities.
Table 2: Benzimidazole-Acetamide Derivatives
| Compound Name | Substituent | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| Target Compound | Benzotriazinone | 352.34 | Enzyme inhibition |
| Coumarin-substituted benzimidazole acetamide | Chromen-2-one | 376.41 | Anticoagulant, anticancer |
Benzotriazinone-Containing Agrochemicals
Azinphos-methyl and Azinphos-ethyl
- Structures: Phosphorodithioate esters with benzotriazinone-methyl groups.
- Key Differences : The target compound’s acetamide linkage contrasts with the phosphorodithioate esters in these pesticides, which are neurotoxic acetylcholinesterase inhibitors .
- Applications: Broad-spectrum insecticides (now restricted in many regions due to toxicity) .
Table 3: Benzotriazinone in Pharmaceuticals vs. Agrochemicals
| Compound Type | Functional Group | Applications | Toxicity Profile |
|---|---|---|---|
| Target Compound | Acetamide | Pharmaceutical | Likely lower toxicity |
| Azinphos-methyl | Phosphorodithioate ester | Insecticide | High acute toxicity |
Quinazolinone and Benzothiazole Analogs
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Table 4: Cyclic Amide Derivatives in Drug Discovery
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a benzimidazole moiety linked to a benzotriazine derivative, which is known for its diverse biological properties. The chemical formula is and it has been characterized by various spectroscopic methods.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural frameworks. For instance, a study involving various benzimidazole derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 6.26 ± 0.33 |
| N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-nitrobenzoyl)acetamide | HCC827 | 20.46 ± 8.63 |
| N-(1H-benzimidazol-2-yl)-4-chloroacetamide | NCI-H358 | 16.00 ± 9.38 |
These results indicate that the compound exhibits potent activity against cancer cells, particularly in two-dimensional cultures where cell interactions are more straightforward.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following data illustrates the effectiveness of related compounds:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-4-methyl-1-oxo | Escherichia coli | 8 |
| N-(1H-benzimidazol-2-yl)-4-chloroacetamide | Staphylococcus aureus | 16 |
The results suggest that compounds with benzimidazole and benzotriazine structures possess significant antimicrobial properties, making them candidates for further development as therapeutic agents.
The proposed mechanisms of action for these compounds include:
- DNA Intercalation : Many benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation.
- Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives against multiple cancer cell lines. The study found that modifications to the substituents on the benzimidazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells.
Another study focused on the antimicrobial efficacy of these compounds against Trichomonas vaginalis, showing promising results with IC50 values significantly lower than those of standard treatments.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with high purity?
- Methodology : Multi-step synthesis typically involves reflux conditions (100°C, 4–6 hours) under anhydrous environments to avoid hydrolysis of the benzotriazinone moiety. For example, coupling reactions between benzimidazole and benzotriazinone derivatives require stoichiometric control and pH stabilization (e.g., using triethylamine) to prevent side reactions. Recrystallization in methanol or ethanol is critical for purity (>95%), as impurities from unreacted aniline derivatives can persist .
- Validation : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile:water gradient) .
Q. How can researchers optimize reaction yields when forming the acetamide linkage in this compound?
- Methodology : Activate the carboxylic acid group (e.g., using HATU or EDCI coupling agents) before reacting with the amine-containing benzimidazole derivative. Solvent choice (DMF or DCM) impacts reaction kinetics; DMF enhances solubility but may require post-reaction dialysis to remove residual solvent. Temperature optimization (50–70°C) balances reaction rate and decomposition risks .
- Troubleshooting : Low yields often stem from competing nucleophiles (e.g., residual water) or incomplete activation. Use molecular sieves or inert gas purging to mitigate moisture .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Primary Techniques :
- NMR : ¹H and ¹³C NMR confirm benzimidazole (δ 7.5–8.5 ppm aromatic protons) and benzotriazinone (δ 2.5–3.5 ppm for the acetamide methyl group) moieties. Overlapping signals in aromatic regions may require 2D-COSY or HSQC for resolution .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 378.12) and fragments (e.g., cleavage at the acetamide bond) .
- Supplementary Methods : IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) for the amide and benzotriazinone groups .
Advanced Research Questions
Q. How do structural analogs of this compound compare in terms of enzyme inhibition activity?
- Methodology : Perform competitive inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates. Compare IC₅₀ values of analogs with modifications to the benzimidazole methyl group or benzotriazinone substituents.
- Key Findings : Methyl substitution at the benzimidazole N-position enhances metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .
- Data Contradictions : Some analogs show conflicting activity in vitro vs. in vivo due to differences in membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .
Q. What computational strategies are effective for predicting the reaction mechanisms of this compound in biological systems?
- Methodology : Use density functional theory (DFT) to model electron transfer during redox reactions (e.g., benzotriazinone reduction). Molecular dynamics simulations predict binding modes with target proteins (e.g., docking to ATP-binding pockets) .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., stopped-flow spectroscopy for rapid reaction kinetics) .
Q. How can researchers resolve conflicting spectroscopic data arising from tautomerism in the benzotriazinone moiety?
- Methodology : Employ variable-temperature NMR (VT-NMR) to observe tautomeric equilibria (e.g., keto-enol shifts). For example, cooling to 230 K stabilizes the keto form, simplifying spectral interpretation .
- Advanced Techniques : X-ray crystallography provides definitive structural confirmation, as seen in related benzothiazole-acetamide derivatives (e.g., C15H12N2O5S, PDB ID 3L2X) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
